1-(Benzenesulfonyl)-2,2-dimethylaziridine

Catalog No.
S5285787
CAS No.
5048-63-5
M.F
C10H13NO2S
M. Wt
211.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Benzenesulfonyl)-2,2-dimethylaziridine

CAS Number

5048-63-5

Product Name

1-(Benzenesulfonyl)-2,2-dimethylaziridine

IUPAC Name

1-(benzenesulfonyl)-2,2-dimethylaziridine

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

InChI

InChI=1S/C10H13NO2S/c1-10(2)8-11(10)14(12,13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

HNEYNSXDWHFILB-UHFFFAOYSA-N

SMILES

CC1(CN1S(=O)(=O)C2=CC=CC=C2)C

Canonical SMILES

CC1(CN1S(=O)(=O)C2=CC=CC=C2)C

The exact mass of the compound 2,2-dimethyl-1-(phenylsulfonyl)aziridine is 211.06669983 g/mol and the complexity rating of the compound is 310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(Benzenesulfonyl)-2,2-dimethylaziridine is a heterocyclic compound featuring a three-membered aziridine ring substituted with a benzenesulfonyl group and two methyl groups. The presence of the benzenesulfonyl moiety contributes to its unique chemical properties, making it a subject of interest in synthetic organic chemistry and medicinal chemistry.

Typical of aziridines, including:

  • Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles, leading to the formation of amines or alcohols. This reaction is facilitated by the electron-withdrawing sulfonyl group, which stabilizes the resulting anion.
  • Sulfonamide Formation: Reaction with amines can yield sulfonamides, which are important in medicinal chemistry for their antibacterial properties.
  • Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or Friedel-Crafts acylation, due to the presence of the benzenesulfonyl group .

The biological activity of 1-(Benzenesulfonyl)-2,2-dimethylaziridine has been explored in various studies. Compounds containing aziridine and sulfonamide functionalities often exhibit:

  • Antimicrobial Properties: Many sulfonamides are known for their antibacterial activity, potentially extending to this compound.
  • Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation and may interact with biological targets involved in cell cycle regulation.

Several synthetic routes can be employed to prepare 1-(Benzenesulfonyl)-2,2-dimethylaziridine:

  • Aziridination of Alkenes: The aziridine ring can be formed by the reaction of alkenes with sulfamidating agents under acidic conditions.
  • Sulfonylation of Aziridines: Starting from 2,2-dimethylaziridine, treatment with benzenesulfonyl chloride can yield the desired compound through nucleophilic substitution.
  • Multi-step Synthesis: A more complex synthesis may involve forming the aziridine ring first and then introducing the benzenesulfonyl group via sulfonylation reactions

    Interaction studies involving 1-(Benzenesulfonyl)-2,2-dimethylaziridine focus on its reactivity with biological molecules. These studies may include:

    • Binding Affinity Assessments: Evaluating how well the compound interacts with target proteins or enzymes.
    • Mechanistic Studies: Investigating how the compound influences biological pathways or cellular processes.

Several compounds share structural features with 1-(Benzenesulfonyl)-2,2-dimethylaziridine. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
BenzenesulfonamideSulfonamide groupKnown for broad-spectrum antibacterial activity
Toluene-4-sulfonamideMethyl substitution on benzeneMore soluble in organic solvents compared to this compound
1-(Phenylsulfonyl)-2,2-dimethylaziridineSimilar aziridine structurePotentially different biological activity profile

1-(Benzenesulfonyl)-2,2-dimethylaziridine stands out due to its unique combination of aziridine and sulfonamide functionalities, which may offer distinct reactivity patterns and biological activities compared to related compounds.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Exact Mass

211.06669983 g/mol

Monoisotopic Mass

211.06669983 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

Explore Compound Types